2-Fluoro-4-(phenylthio)phenol
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Overview
Description
2-Fluoro-4-(phenylthio)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the second position and a phenylthio group at the fourth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(phenylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a fluorinated phenol derivative is reacted with a thiophenol under basic conditions to introduce the phenylthio group. The reaction typically requires a strong base such as sodium hydride or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(phenylthio)phenol undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylthio group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperatures.
Substitution: Sodium hydride, potassium carbonate, dimethyl sulfoxide or dimethylformamide as solvent, elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted phenols with various nucleophiles.
Scientific Research Applications
2-Fluoro-4-(phenylthio)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(phenylthio)phenol involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(methylthio)phenol: Similar structure but with a methylthio group instead of a phenylthio group.
2-Fluoro-4-(ethylthio)phenol: Similar structure but with an ethylthio group instead of a phenylthio group.
2-Fluoro-4-(propylthio)phenol: Similar structure but with a propylthio group instead of a phenylthio group.
Uniqueness
2-Fluoro-4-(phenylthio)phenol is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties compared to its analogs with alkylthio groups. The phenylthio group can engage in π-π interactions and other non-covalent interactions, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
2-fluoro-4-phenylsulfanylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FOS/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRCCTMTWJJFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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